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Compound of Interest

Compound Name: Ethyl 3-phenylbut-2-enoate

Cat. No.: B133697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-phenylbut-2-enoate (CAS

Number: 1504-72-9), a valuable α,β-unsaturated ester with applications in organic synthesis

and potential as a building block for novel therapeutic agents. This document details its

physicochemical properties, spectroscopic profile, synthesis methodologies, and known

biological activities, with a focus on its interaction with key cellular signaling pathways.

Core Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 3-phenylbut-2-enoate is

presented below. It is important to note that while some data is experimentally determined,

other values are predicted based on its chemical structure and data from analogous

compounds.
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Property Value Source

CAS Number 1504-72-9 [1]

Molecular Formula C₁₂H₁₄O₂ [1]

Molecular Weight 190.24 g/mol [1]

IUPAC Name
ethyl (2E)-3-phenylbut-2-

enoate

Synonyms

(E)-Ethyl 3-phenylbut-2-

enoate, Ethyl 3-

phenylcrotonate

[1]

Boiling Point No data available [1]

Density No data available

Refractive Index No data available

Solubility
Expected to be soluble in

common organic solvents.
[2]

Storage
Sealed in dry, room

temperature.
[1]

Spectroscopic Data
The expected spectroscopic features for Ethyl 3-phenylbut-2-enoate are summarized below,

based on data for structurally similar compounds.
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Technique Expected Features

¹H NMR (CDCl₃)

Signals for the ethyl group (quartet and triplet), a

singlet for the methyl group on the butenoate

chain, a singlet for the vinylic proton, and

signals for the aromatic protons of the phenyl

group. A reported spectrum shows: δ 7.37-7.29

(m, 3H), 7.22-7.20 (m, 2H), 5.91 (s, 1H), 4.00 (q,

J = 7.2 Hz, 2H), 2.18 (s, 3H), 1.08 (t, J = 7.2 Hz,

3H).[3]

¹³C NMR (CDCl₃)

Distinct peaks for the carbonyl carbon of the

ester, the carbons of the double bond, the

carbons of the ethyl group, the methyl carbon,

and the carbons of the phenyl ring. A reported

spectrum shows: δ 166.0, 155.4, 141.0, 128.0,

127.8, 126.9, 117.9, 59.8, 27.2, 14.0.[3]

Infrared (IR)

A strong absorption band in the region of 1700-

1730 cm⁻¹ corresponding to the C=O stretching

of the α,β-unsaturated ester group. Bands for

C=C stretching and aromatic C-H stretching are

also anticipated. A reported spectrum shows

peaks at 3029, 2891, 1747, 1728, 1250, 1190,

750, 681 cm⁻¹.[3]

Mass Spectrometry (MS)

A molecular ion peak corresponding to the

molecular weight of the compound (190.24

g/mol ). Fragmentation patterns would likely

involve the loss of the ethoxy group or parts of

the butenoate chain.

Experimental Protocols: Synthesis of Ethyl 3-
phenylbut-2-enoate
The synthesis of Ethyl 3-phenylbut-2-enoate can be achieved through several established

olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for its

high yield and stereoselectivity for the (E)-isomer.
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Horner-Wadsworth-Emmons (HWE) Reaction
Reaction: Acetophenone + Triethyl phosphonoacetate → Ethyl 3-phenylbut-2-enoate +

Diethyl phosphate

Protocol:

Preparation of the Phosphonate Carbanion:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

Wash the sodium hydride with anhydrous hexane to remove the mineral oil.

Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an

ice bath.

Slowly add triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF via a

dropping funnel.

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or

until the evolution of hydrogen gas ceases.

Olefination Reaction:

Cool the resulting clear solution of the phosphonate carbanion to 0 °C.

Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight. The reaction progress can be monitored by thin-layer chromatography

(TLC).

Work-up and Purification:

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride

solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to afford Ethyl 3-phenylbut-2-enoate.

Wittig Reaction
Protocol:

In a round-bottom flask under an inert atmosphere, dissolve ethyl 2-

(triphenylphosphoranylidene)acetate (a stabilized Wittig reagent, 1.1 equivalents) in

anhydrous THF.

Add acetophenone (1.0 equivalent) to the solution.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

TLC.

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to separate the desired

ester from the triphenylphosphine oxide byproduct.

Reformatsky Reaction
This reaction proceeds via a β-hydroxy ester intermediate, which is then dehydrated to the α,β-

unsaturated ester.

Protocol:

Formation of the β-Hydroxy Ester:

Activate zinc dust (2.0 equivalents) by stirring with 1 M hydrochloric acid, followed by

washing with water, ethanol, and diethyl ether, and then drying under vacuum.
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In a round-bottom flask under an inert atmosphere, add the activated zinc and a crystal of

iodine in anhydrous THF.

Add a small amount of a solution of ethyl 2-bromoacetate (1.5 equivalents) and

acetophenone (1.0 equivalent) in anhydrous THF to initiate the reaction.

Add the remaining solution of the bromoester and ketone dropwise at a rate that maintains

a gentle reflux.

After the addition is complete, continue to stir the reaction mixture for 2-6 hours until the

reaction is complete (monitored by TLC).

Cool the reaction mixture and quench by the slow addition of saturated aqueous

ammonium chloride solution.

Extract the aqueous layer with diethyl ether or ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Dehydration:

Dissolve the crude β-hydroxy ester in toluene containing a catalytic amount of p-

toluenesulfonic acid.

Heat the mixture to reflux with a Dean-Stark trap to remove water.

After dehydration is complete, cool the mixture, wash with saturated aqueous sodium

bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the final product by column chromatography.

Mandatory Visualizations
Synthesis Workflows
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Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
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Caption: Reformatsky Reaction and Dehydration Workflow.

Potential Biological Activity and Signaling Pathways
Ethyl 3-phenylbut-2-enoate, as an α,β-unsaturated carbonyl compound, is a potential Michael

acceptor. This reactivity allows it to covalently modify nucleophilic residues, such as cysteine, in

proteins, thereby modulating their function and affecting cellular signaling pathways. Two key

pathways that can be influenced by such compounds are the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1,

which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic

compounds, such as α,β-unsaturated esters, can react with cysteine residues on Keap1. This

modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.
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As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of

antioxidant and cytoprotective genes.[4][5][6][7][8]
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Caption: Modulation of the Keap1-Nrf2 Pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is bound

to the inhibitory protein IκB in the cytoplasm. Pro-inflammatory stimuli lead to the

phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the

nucleus and activate the transcription of pro-inflammatory genes. Some α,β-unsaturated

carbonyl compounds have been shown to inhibit the NF-κB pathway.[9] They can potentially

achieve this by covalently modifying components of the signaling cascade, such as the IκB

kinase (IKK) complex, thereby preventing the degradation of IκB.
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Caption: Potential Inhibition of the NF-κB Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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